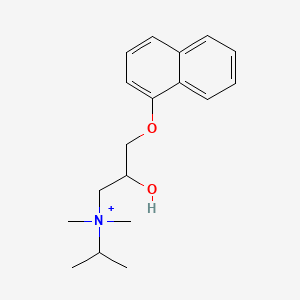
Pranolium
概要
説明
プラノリウムは、よく知られたβ遮断薬であるプロプラノロールの四級ジメチル誘導体です . それは主に、その潜在的な抗不整脈作用と心室性不整脈を減少させる能力について研究されています . プラノリウムは、体内組織への広範な結合を示唆する、大きな定常状態分布容積を示します .
2. 製法
合成経路と反応条件: プラノリウムは、プロプラノロールを硫酸ジメチルまたはヨードメタンで四級化することにより合成されます . この反応は通常、以下のステップが含まれます。
出発物質: プロプラノロール。
試薬: 硫酸ジメチルまたはヨードメタン。
反応条件: この反応は、アセトンまたはエタノールなどの有機溶媒中で室温で行われます。混合物を数時間撹拌して反応が完了するまで反応させます。
工業的製造方法: プラノリウムの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
バルク合成: 大量のプロプラノロールを硫酸ジメチルまたはヨードメタンと反応させます。
精製: 製品は、再結晶またはクロマトグラフィー技術を使用して精製され、高い純度が確保されます。
品質管理: 最終製品は、業界基準を満たすために厳しい品質管理テストを受けます。
3. 化学反応解析
反応の種類: プラノリウムは、以下を含むさまざまな化学反応を起こします。
酸化: プラノリウムは、対応するN-オキシドを生成するために酸化することができます。
還元: それは、第二アミンを生成するために還元することができます。
置換: プラノリウムは、求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アジ化ナトリウムまたはシアン化カリウムなどの求核剤が使用されます。
主な生成物:
酸化生成物: プラノリウムのN-オキシド。
還元生成物: 第二アミン。
置換生成物: 使用された求核剤に応じて、アジドまたはニトリル。
4. 科学研究の応用
プラノリウムには、以下を含むいくつかの科学研究の応用があります。
準備方法
Synthetic Routes and Reaction Conditions: Pranolium is synthesized by the quaternization of Propranolol with dimethyl sulfate or methyl iodide . The reaction typically involves the following steps:
Starting Material: Propranolol.
Reagent: Dimethyl sulfate or methyl iodide.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetone or ethanol at room temperature. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Propranolol are reacted with dimethyl sulfate or methyl iodide.
Purification: The product is purified using recrystallization or chromatography techniques to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
化学反応の分析
Types of Reactions: Pranolium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary amines.
Substitution Products: Azides or nitriles, depending on the nucleophile used.
科学的研究の応用
Pranolium has several scientific research applications, including:
作用機序
プラノリウムは、心拍数と収縮力を調節に関与するβアドレナリン受容体を阻害することによってその作用を発揮します . これらの受容体を阻害することにより、プラノリウムは心筋細胞の興奮性を低下させ、不整脈を予防します. 分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路はサイクリックアデノシン一リン酸(cAMP)シグナル伝達カスケードに関連しています .
類似化合物:
プロプラノロール: プラノリウムの母体化合物であり、これもβ遮断薬です。
アテノロール: 同様の抗不整脈作用を持つ別のβ遮断薬。
メトプロロール: 高血圧や不整脈の治療に使用されるβ遮断薬。
比較:
プラノリウム対プロプラノロール: プラノリウムは四級誘導体であり、プロプラノロールと比較して親水性が高く、血脳関門を透過する可能性が低くなります.
プラノリウム対アテノロール: プラノリウムは、より大きな分布容積を持ち、組織に広く結合しています.
プラノリウム対メトプロロール: プラノリウムの四級構造は、中枢神経系への浸透の減少などの異なる薬物動態特性を提供します.
プラノリウムのユニークな構造と特性は、研究と潜在的な治療応用のための貴重な化合物になります。
類似化合物との比較
Propranolol: The parent compound of Pranolium, also a beta-receptor-blocking agent.
Atenolol: Another beta-blocker with similar anti-arrhythmic properties.
Metoprolol: A beta-blocker used for treating hypertension and arrhythmias.
Comparison:
This compound vs. Propranolol: this compound is a quaternary derivative, making it more hydrophilic and less likely to cross the blood-brain barrier compared to Propranolol.
This compound vs. Atenolol: this compound has a larger volume of distribution and is more extensively bound to tissues.
This compound vs. Metoprolol: this compound’s quaternary structure provides different pharmacokinetic properties, such as reduced central nervous system penetration.
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
50643-33-9 |
|---|---|
分子式 |
C18H26NO2+ |
分子量 |
288.4 g/mol |
IUPAC名 |
(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C18H26NO2/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,12-13H2,1-4H3/q+1 |
InChIキー |
VOPWPUXOWBDNBN-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O |
正規SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O |
外観 |
Solid powder |
Key on ui other cas no. |
50643-33-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
38726-81-7 (iodide) 42879-47-0 (chloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
dimethylpropranolol N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol N,N-dimethylpropranolol pranolium pranolium chloride pranolium iodide pranolium iodide, (+-)-isomer SC 27761 UM 272 UM-272 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















